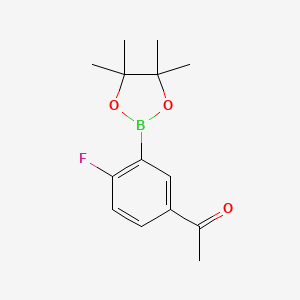

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Description

This compound (CAS 765916-70-9, MW 264.10 g/mol) features a phenyl ring substituted with a fluorine atom at the para position (C4), a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the meta position (C3), and an acetyl group (ethanone) at the ortho position (C1). It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic electronics . Key hazards include toxicity (H302) and irritation (H315/H319/H335), requiring careful handling .

Properties

IUPAC Name |

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9(17)10-6-7-12(16)11(8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGMOPAWLVDJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624161 | |

| Record name | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765916-70-9 | |

| Record name | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation

This method is prominent for synthesizing boronate esters like 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone. The general procedure includes:

Reagents :

- Aryl halide (e.g., 1-(4-bromo-2-fluorophenyl)ethanone)

- Bis(pinacolato)diboron (B₂Pin₂)

- Potassium acetate

- Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

- Solvent: Typically a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Reaction is generally conducted at elevated temperatures (70–80 °C).

- Duration: Reaction times can vary from several hours to overnight.

The yield from this method can reach up to 82% under optimized conditions.

Two-Step Substitution Reaction

Another effective method involves a two-step substitution reaction:

First Step : Synthesis of an intermediate compound using sodium tetrahydroborate to reduce a suitable precursor.

- Example: Starting from 2-Fluoro-5-formylphenylboronic acid pinacol ester.

- Conditions: Mix with methanol and anhydrous magnesium sulfate; stir for several hours.

Second Step : Acetylation of the intermediate.

- Reagents include acetic anhydride or acetyl chloride.

- The reaction can be performed under mild conditions to ensure high purity and yield.

The overall yield from this method can also be substantial, often exceeding 80% depending on the specific conditions used.

Alternative Methods

Recent studies have explored alternative synthesis routes that include:

Hydrogenation Methods : Utilizing iridium catalysts for hydrogenation of corresponding arenes to form saturated compounds.

Organocatalysis : Employing organocatalysts for efficient synthesis of boronic acid derivatives.

Summary of Yields and Conditions

| Method | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Palladium-Catalyzed Borylation | Aryl halide, B₂Pin₂, Pd(dppf)Cl₂ | Up to 82% | DMF/THF, 70–80 °C |

| Two-Step Substitution | Sodium tetrahydroborate, acetic anhydride | >80% | Methanol, room temperature |

| Hydrogenation | Iridium catalyst | Varies | THF, nitrogen atmosphere |

The preparation methods for synthesizing this compound are diverse and adaptable to various laboratory settings. Each method provides unique advantages concerning yield and purity based on the reaction conditions employed. Continued research into optimizing these methods will enhance their applicability in pharmaceutical development and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boronate esters.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Aryl Derivatives: Formed through coupling reactions.

Boronic Acids: Resulting from oxidation of the boronic ester group.

Fluorinated Compounds: Produced via substitution reactions.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules:

The compound serves as a valuable building block in the synthesis of complex organic molecules. Its boron-containing structure allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which is essential for forming biaryl compounds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .

Reactivity and Transformations:

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone can undergo several chemical transformations:

- Oxidation: The ketone functionality can be oxidized to yield carboxylic acids.

- Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.

These transformations enable the synthesis of diverse derivatives that are useful in further chemical research .

Medicinal Chemistry

Drug Discovery and Development:

The compound is investigated for its potential in drug discovery due to its ability to interact with biological targets. Boronic acids and their derivatives are known to form reversible covalent bonds with proteins, influencing their function. This characteristic makes them valuable in designing inhibitors for various enzymes and receptors involved in disease pathways .

Pharmacological Studies:

Research has shown that compounds containing boron can exhibit unique pharmacokinetic properties that enhance their bioavailability and efficacy. The incorporation of the fluoro group may also influence the compound's lipophilicity and metabolic stability, making it a candidate for further pharmacological studies .

Material Science

Development of Novel Materials:

In material science, this compound is utilized in creating materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for applications in electronics or photonics .

Polymer Chemistry:

The compound can be used as a monomer or cross-linking agent in polymer chemistry. Its reactivity can facilitate the formation of polymers with tailored properties for specific applications such as coatings or adhesives .

Biological Studies

Synthesis of Biologically Active Compounds:

The compound is employed in synthesizing biologically active compounds that are crucial for studying various biological processes. Its ability to form stable complexes with biomolecules allows researchers to investigate interactions at a molecular level .

Enzyme Inhibition Studies:

Due to its interaction mechanisms involving reversible covalent bonding with proteins, it is used in studies aimed at understanding enzyme inhibition and modulation of biochemical pathways. This research could lead to advancements in therapeutic strategies against diseases where enzyme activity is dysregulated .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Organic Synthesis | Building block | Used in Suzuki-Miyaura coupling; enables diverse transformations (oxidation/reduction). |

| Medicinal Chemistry | Drug discovery | Interacts with biological targets; potential inhibitors for enzymes/receptors. |

| Material Science | Novel materials | Utilized for electronic/optical properties; applicable in polymer chemistry. |

| Biological Studies | Synthesis of active compounds | Investigates interactions at molecular levels; studies enzyme inhibition mechanisms. |

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its boronic ester and fluorinated phenyl groups.

Pathways Involved: It can inhibit enzyme activity by forming reversible covalent bonds with active site residues or modulate receptor function through binding interactions.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The table below highlights structural differences among analogs:

Notes:

Physical Properties

| Compound | Melting Point (°C) | Boiling Point | Purity |

|---|---|---|---|

| Target Compound | Not reported | Not available | Unspecified |

| 1-(4-(Bpin)phenyl)ethanone (2o) | 61.1–63.0 | – | 98% |

| Methyl-Substituted Analog | Not reported | – | 98% |

The fluorine atom’s polarity may lower solubility in nonpolar solvents compared to methyl or hydrogen analogs.

Reactivity in Cross-Coupling Reactions

The target compound’s fluorine substituent likely enhances reactivity in Suzuki-Miyaura couplings due to:

Electron-Withdrawing Effect : Stabilizes the transition state during transmetallation .

Ortho Effect : The acetyl group at C1 may influence regioselectivity in coupling reactions.

In contrast, the methyl-substituted analog (CAS 1362243-63-7) may exhibit slower coupling rates due to electron-donating effects .

Biological Activity

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS No. 2096335-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of 319.22 g/mol. The presence of the fluorine atom and the dioxaborolane ring may influence its pharmacological properties.

Biological Activity Overview

Recent studies have explored various aspects of the biological activity of this compound:

- Anticancer Activity : Preliminary data suggest that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with dioxaborolane rings have been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase . The potential for this compound to act similarly warrants further investigation.

- Antiviral Properties : Some related compounds have demonstrated antiviral activity against influenza viruses by inhibiting viral replication in vitro and in vivo . Given that similar structures often share mechanisms of action, it is plausible that this compound may also exhibit antiviral properties.

Understanding the mechanisms through which this compound exerts its biological effects is crucial:

- Enzyme Inhibition : Compounds with similar scaffolds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, inhibition of the EGFR pathway has been documented in related compounds .

- Cell Cycle Modulation : Evidence suggests that such compounds can induce cell cycle arrest and apoptosis in various cancer cell lines . This effect may be mediated through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.

Case Studies

Several studies have highlighted the biological activity of structurally similar compounds:

- Study on Anticancer Activity : A study evaluating a series of dioxaborolane derivatives found that they significantly reduced tumor growth in xenograft models. The lead compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines .

- Antiviral Efficacy : Another study reported that a related compound effectively reduced viral loads in mouse models infected with influenza A virus. The mechanism was attributed to direct inhibition of viral replication through interference with viral RNA synthesis .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | 0.05 | EGFR inhibition; apoptosis induction |

| Compound B | Antiviral | 0.10 | Viral RNA synthesis inhibition |

| Compound C | Antiparasitic | 0.15 | PfATP4 inhibition |

Q & A

Basic: What are the optimal synthetic routes for 1-(4-fluoro-3-(pinacol boronate)phenyl)ethanone, and how can conflicting yield data be resolved?

Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling. Key methods include:

- Method A : Reaction of 3-bromo-4-fluoroacetophenone with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst in 1,4-dioxane at 90°C, yielding 43% after 24 hours .

- Method B : Nickel-catalyzed borylation with tricyclohexylphosphine in toluene at 110°C for 24 hours, achieving 71% yield .

Data Contradiction Analysis : Discrepancies in yields (e.g., 43% vs. 71%) arise from catalyst choice (Pd vs. Ni), solvent (dioxane vs. toluene), and reaction time. Nickel catalysts often improve yields for sterically hindered substrates due to enhanced oxidative addition kinetics . Researchers should optimize based on substrate accessibility and catalyst compatibility.

Advanced: How can the stability of the boronate ester moiety in this compound be assessed under varying experimental conditions?

Answer:

The pinacol boronate group is sensitive to hydrolysis and oxidation. Stability assessments should include:

- Hydrolysis Kinetics : Monitor by ¹¹B NMR in aqueous/organic solvent mixtures (e.g., THF:H₂O) at pH 5–8.

- Thermal Stability : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to determine decomposition thresholds.

- Storage Recommendations : Store at –20°C under argon, as boronate esters degrade upon prolonged exposure to moisture or air .

Basic: What purification strategies are effective for isolating high-purity 1-(4-fluoro-3-boronophenyl)ethanone?

Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4) to separate unreacted boronic acid precursors.

- Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystal formation, achieving >98% purity .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (key signals: δ 1.3 ppm for pinacol methyl groups, δ 2.6 ppm for acetyl CH₃) .

Advanced: How does this compound participate in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated biaryl systems?

Answer:

The boronate ester acts as an aryl donor in cross-coupling with aryl halides (e.g., bromobenzene). Example protocol:

- Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C for 12 hours.

- Applications : Used to synthesize meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .

- Key Considerations : Fluorine’s electron-withdrawing effect enhances electrophilicity of the aryl ring, accelerating transmetallation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify acetyl (δ 2.6 ppm, singlet) and aryl fluoride (δ 7.4–7.8 ppm, doublet) signals .

- ¹¹B NMR : A sharp peak at δ 30–32 ppm confirms intact boronate ester .

- IR Spectroscopy : B-O stretching at ~1350 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .

Advanced: How can mechanistic studies elucidate the role of base and ligand in nickel- vs. palladium-catalyzed borylation?

Answer:

- Base Effects : Strong bases (e.g., KOAc) activate B₂pin₂ by abstracting protons, facilitating oxidative addition to Pd⁰/Ni⁰ .

- Ligand Effects : Bulky ligands (e.g., tricyclohexylphosphine) stabilize Ni intermediates, reducing β-hydride elimination in nickel systems .

- Kinetic Studies : Compare turnover frequencies (TOF) via in situ NMR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Basic: What are the primary applications of this compound in materials science?

Answer:

- OLEDs : As a building block for thermally activated delayed fluorescence (TADF) emitters, e.g., in phenoxazine-acridine derivatives .

- Polymer Chemistry : Incorporation into conjugated polymers via Suzuki coupling for optoelectronic devices .

Advanced: How can computational modeling predict the reactivity of this compound in C–H borylation reactions?

Answer:

- DFT Calculations : Simulate transition states to evaluate regioselectivity (ortho vs. para to fluorine).

- Hammett Analysis : Fluorine’s σₚ value (–0.34) predicts meta-directing effects in electrophilic substitution, aligning with experimental outcomes .

Basic: What safety protocols are essential when handling this air-sensitive boronate ester?

Answer:

- Inert Atmosphere : Use gloveboxes or Schlenk lines for synthesis and storage .

- Waste Disposal : Quench with excess methanol to hydrolyze boronate esters before aqueous disposal .

Advanced: How can derivatization of the acetyl group expand the utility of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.